
2,3-Dihexadecoxypropyl hexadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihexadecoxypropyl hexadecanoate, also known as DHDPH, is a synthetic compound with potential applications in scientific research. It is a lipid-based molecule that has been synthesized using various methods. The compound has been studied for its potential use in drug delivery, as well as its effects on biochemical and physiological processes.
作用机制
The mechanism of action of 2,3-Dihexadecoxypropyl hexadecanoate is not yet fully understood. However, it is believed that its lipid-based structure allows it to interact with cell membranes and facilitate the delivery of drugs or genetic material into cells.
生化和生理效应
2,3-Dihexadecoxypropyl hexadecanoate has been shown to have minimal toxicity in vitro, making it a potential candidate for use in drug delivery systems. It has also been shown to enhance the transfection efficiency of plasmid DNA in vitro. However, further studies are needed to determine the full extent of its biochemical and physiological effects.
实验室实验的优点和局限性
One advantage of 2,3-Dihexadecoxypropyl hexadecanoate is its lipid-based structure, which makes it a potential candidate for use in liposomal drug delivery systems. However, its synthesis can be challenging and requires specialized equipment and expertise. Additionally, further studies are needed to determine its full potential as a drug delivery system.
未来方向
There are several potential future directions for research on 2,3-Dihexadecoxypropyl hexadecanoate. One direction is to further investigate its potential as a drug delivery system, particularly in the field of gene therapy. Another direction is to study its effects on other biochemical and physiological processes. Additionally, further research is needed to optimize its synthesis and improve its efficiency as a drug delivery system.
合成方法
2,3-Dihexadecoxypropyl hexadecanoate can be synthesized using a variety of methods, including the Steglich esterification method and the Mitsunobu reaction. The Steglich esterification method involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a catalyst, such as DMAP. The Mitsunobu reaction involves the reaction of hexadecanoic acid with 2,3-dihexadecoxypropanol in the presence of a reagent, such as triphenylphosphine and diethylazodicarboxylate.
科学研究应用
2,3-Dihexadecoxypropyl hexadecanoate has potential applications in scientific research, particularly in the field of drug delivery. Its lipid-based structure makes it a potential candidate for use in liposomal drug delivery systems. 2,3-Dihexadecoxypropyl hexadecanoate has also been studied for its potential use in gene therapy, as it has been shown to enhance the transfection efficiency of plasmid DNA.
属性
CAS 编号 |
10322-42-6 |
|---|---|
产品名称 |
2,3-Dihexadecoxypropyl hexadecanoate |
分子式 |
C51H102O4 |
分子量 |
779.4 g/mol |
IUPAC 名称 |
2,3-dihexadecoxypropyl hexadecanoate |
InChI |
InChI=1S/C51H102O4/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-53-48-50(54-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)49-55-51(52)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h50H,4-49H2,1-3H3 |
InChI 键 |
WZHJOGARONOIGB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCOCC(COC(=O)CCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




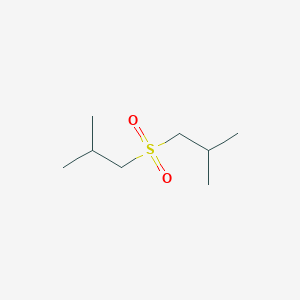
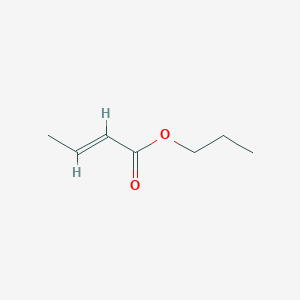
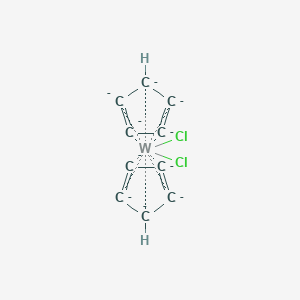
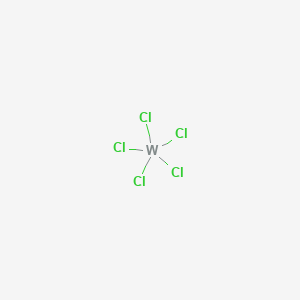
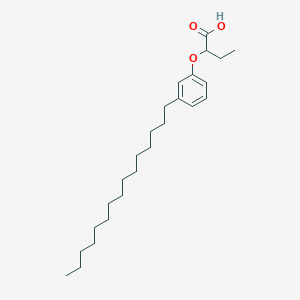

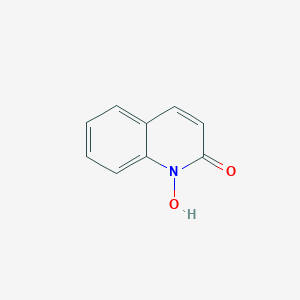

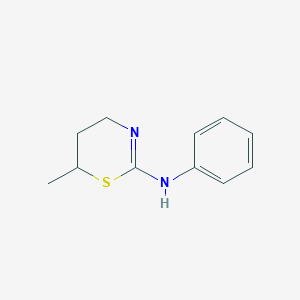
![2H-3,7-Methanoazacycloundecino[5,4-b]indole, 7-ethyl-1,4,5,6,7,8,9,10-octahydro-11-methoxy-, (-)-](/img/structure/B77425.png)
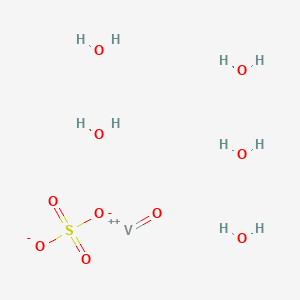
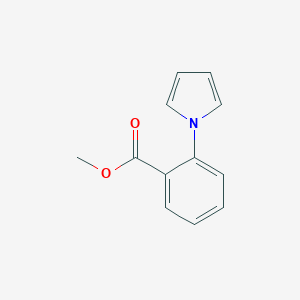
![Benz[a]anthracene-8-acetic acid](/img/structure/B77430.png)